
9,9-Dimethyl-9H-fluorene
Overview
Description
9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position of the fluorene structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9,9-Dimethyl-9H-fluorene involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is typically carried out in an organic solvent system at a controlled temperature . This method is preferred due to its stability and environmental friendliness, as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of dimethyl carbonate as a methylating agent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding ketone or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the structure of this compound, often resulting in the formation of more saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9,9-dimethylfluorenone, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Material Science
Polyfluorenes and Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 9,9-dimethyl-9H-fluorene is in the synthesis of polyfluorenes. These polymers are crucial in the development of OLEDs, which are widely used in displays for televisions, smartphones, and other electronic devices. Polyfluorenes exhibit excellent photophysical properties, making them suitable for light-emitting applications .
Table 1: Properties of Polyfluorenes Derived from this compound
Property | Value |
---|---|
Emission Color | Blue |
Maximum Emission Wavelength | ~450 nm |
Thermal Stability | High |
Charge Carrier Mobility | Moderate to High |
Organic Electronics
Organic Field-Effect Transistors (OFETs)
this compound is also utilized in the fabrication of OFETs. These devices leverage organic materials to achieve semiconductor properties. The high charge mobility and stability of derivatives based on this compound make them suitable candidates for next-generation electronic components .
Case Study: Performance of OFETs Using this compound Derivatives
A study demonstrated that OFETs incorporating polyfluorene derivatives achieved a charge mobility exceeding 0.5 cm²/V·s under ambient conditions. This performance highlights the potential of these materials in flexible electronics .
Photonics and Solar Energy
Dye-Sensitized Solar Cells (DSSCs)
Recent research indicates that derivatives of this compound can serve as effective dyes in dye-sensitized solar cells. Functionalization with nitro groups enhances their light absorption properties, making them suitable for solar energy applications .
Table 2: Performance Metrics of DSSCs with Fluorene Derivatives
Parameter | Value |
---|---|
Light Absorption Peak | ~550 nm |
Conversion Efficiency | Up to 8% |
Stability | Good over time |
Nonlinear Optical Applications
Hyperpolarizability Enhancement
Research has shown that chromophores based on this compound exhibit significant nonlinear optical properties. By modulating the conjugation pathways within these compounds, researchers have reported enhancements in first hyperpolarizability values, which are critical for applications in optical switching and telecommunications .
Biological Applications
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-fluorene in its applications, particularly in OLEDs, involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in electroluminescent materials . The specific pathways and molecular targets involved in its action are related to its electronic properties and interactions with other materials in the device.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of 9,9-Dimethyl-9H-fluorene, lacking the two methyl groups at the 9th position.
9,9-Dimethyl-2-phenyl-9H-fluorene: A derivative with a phenyl group at the 2nd position, which alters its electronic properties.
9,9′-(this compound-2,7-diyl)bis-9H-carbazole: A compound with additional carbazole groups, used in advanced OLED materials.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and electroluminescent properties. The presence of the two methyl groups at the 9th position significantly influences its reactivity and makes it a valuable intermediate in the synthesis of various organic electronic materials .
Biological Activity
9,9-Dimethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound has been studied for its applications in organic electronics, as well as its interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C15H12
- Molecular Weight : 192.26 g/mol
- Structure : Composed of a fluorene core with two methyl groups at the 9-position.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Anticancer Properties
Research has indicated that derivatives of 9H-fluorene can induce apoptosis in cancer cells. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been shown to act as apoptosis inducers. A study demonstrated that certain modifications to the fluorene ring significantly enhanced the anticancer activity of these compounds. Specifically, compound 5a exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, indicating a potent effect compared to its predecessors .
Nonlinear Optical Properties
Recent studies have focused on the nonlinear optical (NLO) behavior of chromophores based on this compound. The intrinsic hyperpolarizability () of these compounds was significantly enhanced through structural modifications. Specifically, chromophores with linear conjugation pathways exhibited superior NLO properties compared to those with non-linear configurations . This suggests potential applications in photonic devices.
Photophysical Properties
The photophysical characteristics of this compound derivatives have been investigated using density functional theory (DFT). The findings revealed that functionalization affects the electronic properties and absorption spectra, making these derivatives suitable candidates for applications in dye-sensitized solar cells .
Case Study 1: Anticancer Screening
A high-throughput screening assay identified several derivatives of 9-oxo-9H-fluorene as effective apoptosis inducers. The structure-activity relationship (SAR) studies indicated that modifications at the 7-position significantly improved the anticancer efficacy of these compounds .
Case Study 2: Nonlinear Optical Applications
A series of chromophores synthesized from this compound demonstrated enhanced hyperpolarizability values when subjected to hyper-Rayleigh scattering measurements. These findings support their potential use in advanced optical materials .
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H12 |
Molecular Weight | 192.26 g/mol |
EC50 against T47D cells | 0.15 - 0.29 µM |
Hyperpolarizability () | Enhanced through linear conjugation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 9,9-Dimethyl-9H-fluorene to achieve high purity for research purposes?
Synthesis involves alkylation of fluorene using methylating agents (e.g., methyl halides) under basic conditions. Purification via sublimation yields >98% purity, as demonstrated in protocols from TCI . Characterization employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify structural integrity and purity thresholds .
Q. How should researchers characterize the physical properties of this compound for reproducibility in experimental studies?
Key properties include melting point (96°C), boiling point (300.8°C), and refractive index (1.591) . Density measurements (1.04 g/cm³) and thermal stability assessments via differential scanning calorimetry (DSC) are critical for applications in material science. Standardized protocols for crystallographic analysis using SHELX software ensure structural validation .
Q. What analytical techniques are most reliable for confirming the purity of this compound derivatives?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is optimal for quantifying impurities. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while NMR (¹H/¹³C) resolves structural ambiguities. For halogenated derivatives (e.g., bromo/iodo variants), inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace elements .
Advanced Research Questions
Q. How do substituents on the this compound core influence its electronic and photophysical properties in OLED applications?
Substituents like dibenzo[b,d]furan (DBF) or 9,9-dimethyl groups modulate photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE). For example, DBF-modified phenoselenazine (PSeDBF) achieves PLQY = 59% and EQE = 12.8%, outperforming dimethylfluorene derivatives (PSeFL: PLQY = 40%, EQE = 7.4%) due to suppressed nonradiative decay . Time-resolved photoluminescence and density functional theory (DFT) calculations elucidate exciton dynamics and charge-transfer pathways.
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives during structural refinement?
SHELX software enables robust refinement of high-resolution or twinned data. For disordered structures, iterative modeling with restraints on bond lengths/angles improves accuracy. Cross-validation against spectroscopic data (e.g., NMR crystallography) addresses discrepancies in electron density maps .
Q. How can researchers optimize synthetic routes for brominated/iodinated this compound derivatives in organic electronics?
Direct halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in dichloromethane, catalyzed by palladium, yields regioselective products (e.g., 2-Bromo-9,9-dimethyl-9H-fluorene). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures monohalogenated products, critical for charge-transport layers in OLEDs .
Q. What role do this compound derivatives play in enhancing the performance of phosphorescent organic light-emitting diodes (PhOLEDs)?
The rigid, planar fluorene core reduces aggregation-induced quenching. Derivatives like 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene act as hole-blocking layers, improving exciton confinement. Device optimization involves doping concentrations <10 wt% in host matrices (e.g., CBP) to balance efficiency and operational stability .
Q. How do steric effects from 9,9-dimethyl groups impact the reactivity of fluorene in cross-coupling reactions?
The dimethyl groups hinder axial rotation, enhancing stereochemical control in Suzuki-Miyaura couplings. However, steric bulk may reduce catalytic turnover; thus, bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) are recommended for aryl-aryl bond formation .
Q. Methodological Tables
Table 1: Key Physical Properties of this compound
Property | Value | Reference |
---|---|---|
Melting Point | 96°C | |
Boiling Point | 300.8°C at 760 mmHg | |
Density | 1.04 g/cm³ | |
Refractive Index | 1.591 |
Table 2: Photophysical Performance of Fluorene Derivatives in OLEDs
Derivative | PLQY (%) | EQE (%) | Application | Reference |
---|---|---|---|---|
PSeDBF (DBF-modified) | 59.0 | 12.8 | Green PhOLEDs | |
PSeFL (Fluorene-based) | 40.0 | 7.4 | Blue PhOLEDs |
Properties
IUPAC Name |
9,9-dimethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNDEHZACHHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196597 | |
Record name | 9H-Fluorene, 9,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-45-3 | |
Record name | 9H-Fluorene, 9,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, 9,9-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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